molecular formula C9H12N2O2 B2791649 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1623060-27-4

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B2791649
CAS No.: 1623060-27-4
M. Wt: 180.207
InChI Key: DDAIQFYELLGXRT-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate: is a chemical compound belonging to the class of heterocyclic organic compounds It features a fused ring structure containing nitrogen atoms, which is characteristic of imidazo[1,2-a]pyridine derivatives

Synthetic Routes and Reaction Conditions:

  • Condensation Reactions: One common synthetic route involves the condensation of appropriate starting materials, such as amines and carboxylic acids, under specific conditions to form the imidazo[1,2-a]pyridine core.

  • Cyclization Reactions: Cyclization reactions can be employed to construct the fused ring system. This often involves heating the precursor molecules in the presence of a catalyst.

  • Methylation: The final step typically involves methylation of the carboxylic acid group to produce the methyl ester derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation and cyclization reactions, often using continuous flow reactors to ensure consistent quality and yield. The methylation step can be performed using reagents like methyl iodide or dimethyl sulfate under controlled conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms within the ring structure, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles like ammonia (NH3), amines, or halides

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols

  • Reduction Products: Alcohols or amines

  • Substitution Products: Amides, ethers, or halogenated derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Medicine: Research has explored its use in drug discovery, particularly in the development of analgesic, antipyretic, and anti-inflammatory agents. Industry: Its derivatives are used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antibacterial activity may involve inhibition of bacterial enzymes or disruption of cell wall synthesis. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

  • tert-Butyl 2-(4-cyanophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine-7-carboxylate

Uniqueness: Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is unique in its structural features and potential applications. Its fused ring system and nitrogen atoms provide distinct chemical properties that differentiate it from other compounds in the same class.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h3,5,7H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAIQFYELLGXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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